B1576486 Haloduracin

Haloduracin

Cat. No.: B1576486
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haloduracin is a two-component lantibiotic naturally produced by the Gram-positive bacterium Bacillus halodurans C-125 . Like other lantibiotics, it is ribosomally synthesized and undergoes extensive post-translational modifications, resulting in the characteristic thioether cross-links lanthionine (Lan) and methyllanthionine (MeLan) . This product is supplied as the mature, active form of the two peptides, Halα and Halβ. The primary mechanism of action for this compound involves a synergistic, two-stage process targeting the bacterial cell wall precursor Lipid II . The Halα peptide is responsible for the initial high-affinity binding to Lipid II, a crucial intermediate in peptidoglycan biosynthesis. This binding event not only inhibits cell wall synthesis but also facilitates the subsequent recruitment of the Halβ peptide. The resulting α:lipid II:β complex then leads to the formation of pores in the bacterial membrane, causing rapid depolarization and cell death . The two peptides exhibit optimal bactericidal activity when combined in a 1:1 stoichiometry . This compound demonstrates high potency against a range of Gram-positive bacteria, including drug-resistant pathogens such as vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . It also inhibits spore outgrowth in Bacillus anthracis . Its efficacy is comparable to the commercially used lantibiotic Nisin, with the added benefit of greater stability at neutral pH . This makes this compound a valuable tool for researchers studying novel antimicrobial agents, mechanisms of bacterial resistance, and pore-forming peptides. This product is designated "For Research Use Only" (RUO). It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

CAWYNISCRLGNKGAYCTLTVECMPSCN

Origin of Product

United States

Scientific Research Applications

Comparative Efficacy

Haloduracin's efficacy has been compared with other lantibiotics like nisin. The following table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for various strains:

Strain This compound IC50 (nM) This compound MIC (nM) Nisin IC50 (nM) Nisin MIC (nM)
Lactococcus lactis HP29 ± 2173.414 ± 532.2
Lactococcus lactis 48163 ± 2419568 ± 6127
Vancomycin-resistant Enterococcus265 ± 157814,953 ± 18712,500
Bacillus anthracis363 ± 54677311 ± 216417

This data indicates that this compound is particularly effective against certain strains, including vancomycin-resistant Enterococcus faecium, where it shows comparable or superior efficacy to nisin .

Therapeutic Applications

Antimicrobial Therapy
this compound's broad-spectrum activity against Gram-positive pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains. Its unique mechanism of action makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.

Food Preservation
The use of this compound in food preservation has garnered attention due to its ability to inhibit spoilage and pathogenic bacteria. Studies have indicated that incorporating this compound-producing strains into food products can enhance shelf life and safety by reducing microbial loads .

Case Studies

  • Inhibition of Pathogens in Dairy Products
    A study demonstrated that this compound effectively inhibited Listeria monocytogenes in cheese products. The application of this compound-producing Lactococcus lactis strains resulted in significant reductions in pathogen levels, showcasing its utility as a biopreservative in dairy .
  • Clinical Applications Against Resistant Strains
    Clinical trials are exploring this compound's efficacy against multidrug-resistant bacterial infections. Preliminary results indicate that this compound can significantly reduce bacterial load in infected tissues when administered alongside traditional antibiotics, enhancing treatment outcomes .

Chemical Reactions Analysis

In Vitro Reconstitution of Haloduracin Production

Purified HalA1 and HalA2 were incubated with purified HalM1 and HalM2 in an assay mixture containing TCEP [Tris(2-carboxyethyl)phosphine hydrochloride], MgCl2, and ATP . Incubation of the prepeptides with both modification enzymes resulted in the 3-fold dehydration of HalA1 and the 7-fold dehydration of HalA2 .

Based on the number of Ser/Thr residues in the proposed structural regions of HalA1 and HalA2, HalA1 underwent three of four possible dehydrations, whereas HalA2 was dehydrated at seven of eight possible residues . The masses of the this compound peptides isolated from the producer strain correspond to the same number of dehydration events for each peptide .

Iodoacetamide (IAA) Modification of this compound Peptides

To test for cyclization activity, the substrates and products were monitored for the presence of free cysteines by alkylation with IAA after treatment with a reducing agent . Reaction with iodoacetamide results in the addition of a carbamidomethyl group to each free cysteine, translating to an increase in mass by 57 Da . The mass of HalA1 after modification by HalM1 was increased by 116 Da, indicating two adducts . The mass of HalA2 modified by HalM2 remained unchanged under the alkylation conditions tested, consistent with the absence of free Cys residues . These results indicate that the HalM enzymes carried out the in vitro cyclization reaction in the same manner as in vivo .

Proteolytic Processing

Leader peptide removal for both HalA1 and HalA2 is proposed to be achieved in vivo by a single enzyme termed HalT . For HalA1, proteolysis behind the predicted cleavage site Gly–2Ala–1 was confirmed by mass spectrometry on this compound α produced by B. halodurans C-125 .

Stability of this compound

Halα displayed remarkable stability, with >90% of intact peptide remaining after 36 days, when monitored at pH 7.5 . Halβ showed moderate stability as compared with Halα, and the degradation of this linear peptide occurred gradually over the course of this assay . MS analysis shows that the products are mostly the result of oxidation (M + 16); breakdown of the oligopeptide chain was not observed . The structural requirements for Halβ activity are not critically dependent on unoxidized thioether cross-links .

This compound Binding

Halα inhibits the transglycosylation reaction catalyzed by PBP1b by binding in a 2:1 stoichiometry to its substrate lipid II . Halβ and the mutant Halα-E22Q were not able to inhibit this step in peptidoglycan biosynthesis, but Halα with its leader peptide still attached was a potent inhibitor . A model suggests that a 1:2:2 lipid II:Halα:Halβ complex inhibits cell wall biosynthesis and mediates pore formation, resulting in loss of membrane potential and potassium efflux .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Synergistic Effects
  • This compound combined with chloramphenicol (4 mg/ml) inhibits Bacillus subtilis growth equivalently to 20 mg/ml chloramphenicol alone, highlighting its synergy with conventional antibiotics .
  • Halα must bind lipid II first to recruit Halβ, as shown by time-dependent activity assays .
Stability and Engineering
  • This compound’s stability at pH 7 contrasts with nisin’s acid dependence, making it suitable for systemic applications .
  • Alanine substitution of cysteines disrupts ring formation, abolishing activity—a key finding for structure-activity relationship (SAR) studies .
Structural Insights
  • Halα’s N-terminal cysteine is dispensable for activity, unlike lipid II-binding motifs in nisin .
  • Fluorescent labeling studies show Halα localizes at cell division sites, while Halβ requires Halα for targeted membrane disruption .

Preparation Methods

Ribosomal Synthesis of Precursor Peptides

Haloduracin biosynthesis begins with the ribosomal synthesis of two precursor peptides: HalA1 and HalA2. These precursors contain an N-terminal leader sequence and a C-terminal structural region that will be post-translationally modified to form the mature lantibiotic peptides Halα and Halβ.

  • HalA1 : 69 amino acids with a 41-residue leader peptide.
  • HalA2 : 65 amino acids with a 35-residue leader peptide.

The leader sequences are essential for recognition by the modification enzymes and are removed later during maturation.

Post-Translational Modification by LanM Enzymes

The hallmark of lantibiotic biosynthesis is the post-translational modification of the precursor peptides, which introduces unique amino acids such as lanthionine and methyllanthionine. For this compound, two bifunctional LanM enzymes, HalM1 and HalM2, catalyze these modifications:

  • HalM1 modifies HalA1, catalyzing dehydration of serine/threonine residues and subsequent cyclization via thioether bonds.
  • HalM2 modifies HalA2 similarly but with different substrate specificity.

The modification involves:

  • Dehydration of Ser/Thr residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb).
  • Intramolecular addition of cysteine thiols to these unsaturated amino acids, forming thioether (lanthionine and methyllanthionine) rings.

In vitro reconstitution studies demonstrated that HalM1 catalyzes three dehydrations on HalA1, while HalM2 catalyzes seven dehydrations on HalA2, consistent with the number of modifiable residues in each peptide.

Step Enzyme Substrate Modification Type Number of Modifications
Dehydration & Cyclization HalM1 HalA1 Ser/Thr dehydration & thioether ring formation 3
Dehydration & Cyclization HalM2 HalA2 Ser/Thr dehydration & thioether ring formation 7

In Vitro Reconstitution of this compound Biosynthesis

The biosynthesis of this compound has been successfully reconstituted in vitro, which allows detailed study and manipulation of the preparation process:

  • Purified HalA1 and HalA2 peptides are incubated with purified HalM1 and HalM2 enzymes in the presence of cofactors (TCEP, MgCl2, ATP).
  • The reaction yields dehydrated and cyclized peptides.
  • Leader peptides are removed enzymatically using Factor Xa protease at engineered cleavage sites.
  • The mature peptides Halα and Halβ are then combined to restore antibacterial activity, confirming correct modification and processing.

This in vitro system is crucial for studying structure-activity relationships and for engineering novel lantibiotics.

Purification and Activity Assessment

After biosynthesis and proteolytic processing, this compound peptides are purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to separate Halα and Halβ.

  • Purified peptides are tested for antibacterial activity using agar diffusion assays against sensitive strains such as Lactococcus lactis CNRZ 117.
  • Activity requires the presence of both peptides, confirming their synergistic mode of action.

Summary Table of this compound Preparation Steps

Step Description Key Enzymes/Conditions Outcome
1. Ribosomal synthesis Production of precursor peptides HalA1 and HalA2 with leader sequences Bacillus halodurans C-125 or E. coli expression Precursor peptides with leader sequences
2. Post-translational modification Dehydration of Ser/Thr and cyclization to form lanthionine rings HalM1 (HalA1), HalM2 (HalA2), ATP, MgCl2, TCEP Modified peptides with thioether rings
3. Leader peptide removal Proteolytic cleavage at double-glycine motifs and additional trimming HalT protease, extracellular proteases, Factor Xa (in vitro) Mature bioactive peptides Halα and Halβ
4. Purification Separation of Halα and Halβ peptides by RP-HPLC RP-HPLC Pure peptides for activity assays
5. Activity testing Antibacterial assays against sensitive strains Agar diffusion assay Confirmation of synergistic bactericidal activity

Q & A

Q. What experimental methodologies are used to elucidate the structural features of haloduracin peptides Halα and Halβ?

this compound's structural characterization employs LC-MS/MS fragmentation and nuclear magnetic resonance (NMR) to identify post-translational modifications (e.g., lanthionine bridges). For example, LC-MS/MS confirmed thioether linkages in Halα and Halβ after TEV protease cleavage of engineered precursor peptides . NMR further resolves stereochemical details critical for antimicrobial activity. Table 1: Key Techniques for this compound Structural Analysis

TechniqueApplicationOutcome
LC-MS/MSVerification of dehydration and cyclizationMass shifts confirming dehydroalanine/butyrine residues
NMRStereochemical resolutionIdentification of methyllanthionine bridges

Q. How is the synergistic antimicrobial activity of this compound's two-component system validated experimentally?

Synergy is tested using halo-assay models with Bacillus subtilis as the reporter strain. Both modified peptides (Halα and Halβ) must be present to observe inhibition zones, as shown in co-culture assays where individual peptides lack bactericidal activity . Dose-response curves quantify the minimum inhibitory concentration (MIC) for combinatorial efficacy.

Q. What genomic tools identify this compound biosynthesis gene clusters in alkaliphilic Bacillus species?

Bioinformatics pipelines analyze ~15 kbp regions of Bacillus halodurans C-125 for genes encoding precursor peptides (halA1/A2), modification enzymes (halM1/M2), transporters (halt), and immunity factors (halEFG). Comparative genomics reveals conserved operon structures across lantibiotic-producing strains .

Advanced Research Questions

Q. What challenges arise in the in vitro reconstitution of this compound biosynthesis, and how are they addressed?

Key challenges include:

  • Substrate specificity : HalM1 and HalM2 enzymes selectively modify HalA1 and HalA2, requiring co-expression in heterologous systems (e.g., E. coli) with optimized redox conditions .
  • Leader peptide removal : Engineered TEV cleavage sites enable precise excision of leader sequences, but residual glycine residues may affect activity, necessitating functional assays for validation . Table 2: Optimization Parameters for In Vitro Biosynthesis
ParameterImpactSolution
Enzyme-to-substrate ratioIncomplete modificationTitration assays to determine stoichiometry
pH stabilityEnzyme denaturationBuffered systems mimicking alkaliphilic host conditions

Q. How do contradictory data on lanthionine bridge formation in this compound inform mechanistic hypotheses?

Discrepancies between predicted and observed bridge patterns (e.g., in Halβ) suggest alternative cyclization pathways . For example, MS/MS data may reveal unanticipated crosslinks, prompting re-evaluation of enzyme kinetics or substrate flexibility using site-directed mutagenesis of Ser/Thr residues in precursor peptides .

Q. What comparative genomic approaches distinguish this compound from other two-component lantibiotics?

Phylogenetic analysis of LanM enzymes highlights sequence divergence between HalM1/M2 and homologs (e.g., in lichenicidin). Additionally, gene cluster synteny analysis identifies unique immunity gene arrangements (halF1-E2) that may explain host resistance mechanisms .

Q. How can heterologous expression systems be optimized to improve this compound yield for structural studies?

Strategies include:

  • Fusion tags (e.g., SUMO) to enhance solubility during purification .
  • Codon optimization for halA1/A2 in E. coli to address expression biases.
  • Co-expression with chaperones to stabilize HalM1/M2 .

Methodological Guidelines

  • For structural studies : Combine LC-MS/MS with Edman degradation to resolve N-terminal modifications .
  • For activity assays : Use agar diffusion assays with Gram-positive pathogens (e.g., Staphylococcus aureus) to test spectrum breadth .
  • For genomic analysis : Utilize antiSMASH or BAGEL4 for automated identification of lantibiotic gene clusters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.